Rh2(TPA)4
Overview
Description
Rhodium(II) tetrakis(triphenylacetate), commonly referred to as Rh2(TPA)4, is a coordination compound consisting of two rhodium atoms bridged by four triphenylacetate ligands. This compound is known for its distinctive green color and is widely used in various catalytic processes due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Rhodium(II) tetrakis(triphenylacetate) can be synthesized through the reaction of rhodium(II) acetate with triphenylacetic acid. The reaction typically involves dissolving rhodium(II) acetate in a suitable solvent, such as dichloromethane, and then adding triphenylacetic acid. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of Rh2(TPA)4.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods are less commonly reported. the principles remain similar, involving the reaction of rhodium(II) acetate with triphenylacetic acid under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Rhodium(II) tetrakis(triphenylacetate) is known to undergo various types of chemical reactions, including:
Oxidation: Rh2(TPA)4 can participate in oxidation reactions, where it acts as a catalyst to facilitate the transfer of oxygen atoms to substrates.
Reduction: It can also catalyze reduction reactions, aiding in the addition of hydrogen atoms to substrates.
Substitution: this compound can undergo ligand substitution reactions, where one or more of its triphenylacetate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen or hydrogen peroxide, with reactions typically conducted at room temperature or slightly elevated temperatures.
Reduction: Hydrogen gas or hydride donors are commonly used, with reactions often performed under mild conditions.
Substitution: Various ligands, such as phosphines or amines, can be used in substitution reactions, often requiring specific solvents and temperatures to achieve optimal results.
Major Products
The major products formed from these reactions depend on the specific substrates and conditions used. For example, oxidation reactions may yield oxygenated organic compounds, while reduction reactions can produce hydrogenated products.
Scientific Research Applications
Rhodium(II) tetrakis(triphenylacetate) has a wide range of scientific research applications, including:
Chemistry: It is extensively used as a catalyst in organic synthesis, particularly in cyclopropanation, aziridination, and C-H activation reactions.
Biology: Rh2(TPA)4 is employed in the study of enzyme mimetics and as a probe for understanding biological oxidation processes.
Medicine: Research is ongoing into its potential use in drug development, particularly for its catalytic properties in synthesizing complex pharmaceutical compounds.
Industry: It is used in the production of fine chemicals and in various industrial catalytic processes.
Mechanism of Action
The mechanism by which Rh2(TPA)4 exerts its effects typically involves the formation of a rhodium-carbene or rhodium-nitrene intermediate. These intermediates are highly reactive and can facilitate a variety of chemical transformations. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in cyclopropanation reactions, the rhodium-carbene intermediate reacts with alkenes to form cyclopropane rings.
Comparison with Similar Compounds
Similar Compounds
- Rhodium(II) acetate dimer (Rh2(OAc)4)
- Rhodium(II) trifluoroacetate dimer (Rh2(tfa)4)
- Rhodium(II) octanoate dimer (Rh2(oct)4)
Uniqueness
Rhodium(II) tetrakis(triphenylacetate) is unique due to its bulky triphenylacetate ligands, which provide steric protection and influence the compound’s reactivity and selectivity. Compared to other rhodium(II) dimers, Rh2(TPA)4 often exhibits higher selectivity in catalytic reactions, making it a valuable tool in synthetic chemistry.
Properties
IUPAC Name |
rhodium(2+);2,2,2-triphenylacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C20H16O2.2Rh/c4*21-19(22)20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h4*1-15H,(H,21,22);;/q;;;;2*+2/p-4 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVCFUCLTZPZQD-UHFFFAOYSA-J | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)[O-].C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)[O-].C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)[O-].C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)[O-].[Rh+2].[Rh+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C80H60O8Rh2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1355.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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